molecular formula C13H18N2O B13165159 1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one

Cat. No.: B13165159
M. Wt: 218.29 g/mol
InChI Key: JVKCEIMWQKSRKR-UHFFFAOYSA-N
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Description

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by an aminoethyl group.

    Formation of the Ethanone Group: The ethanone group can be introduced through an acylation reaction, where an acyl chloride reacts with the aminoethyl-substituted quinoline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to receptors or enzymes, modulating their activity. For example, it may interact with trace amine-associated receptors (TAARs), influencing neurotransmitter release and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(2-Aminoethyl)phenyl]ethan-1-one: Similar structure but with a phenyl ring instead of a quinoline ring.

    1-(2-Aminoethyl)piperidine: Contains a piperidine ring instead of a quinoline ring.

    1-(2-Aminoethyl)pyrrolidine: Contains a pyrrolidine ring instead of a quinoline ring.

The uniqueness of this compound lies in its quinoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[6-(2-aminoethyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-12-9-11(6-7-14)4-5-13(12)15/h4-5,9H,2-3,6-8,14H2,1H3

InChI Key

JVKCEIMWQKSRKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)CCN

Origin of Product

United States

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